JWH 081-N-(cyclohexylmethyl) analog

Descripción general

Descripción

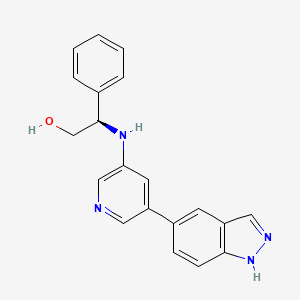

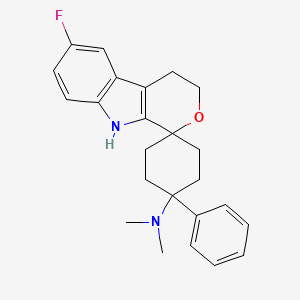

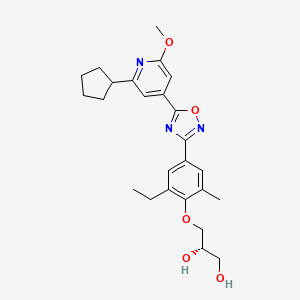

JWH 081-N-(cyclohexylmethyl) analog is a synthetic cannabinoid where a cyclohexylmethyl group replaces the alkyl group of the parent compound . It is a cannabimimetic aminoalkylindole that shows a high affinity for the central cannabinoid (CB 1) receptor with a K i value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB 2) receptor (K i = 12.4 nM) .

Molecular Structure Analysis

The molecular formula of JWH 081-N-(cyclohexylmethyl) analog is C27H27NO2 . The formal name is 1- (cyclohexylmethyl)-1H-indol-3-yl-methanone . The InChi Code is InChI=1S/C27H27NO2/c1-30-26-16-15-23 (20-11-5-6-13-22 (20)26)27 (29)24-18-28 (17-19-9-3-2-4-10-19)25-14-8-7-12-21 (24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3 .Physical And Chemical Properties Analysis

JWH 081-N-(cyclohexylmethyl) analog is a crystalline solid . It has a formula weight of 397.5 . It has solubility in DMF: 33 mg/ml, DMSO: 20 mg/ml, and Ethanol: 25 mg/ml .Aplicaciones Científicas De Investigación

Identification and Analysis

- Analytical Methods : JWH 081 has been identified in herbal incense blends using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time of flight mass spectrometry (LC-TOF MS) (Logan, Reinhold, Xu & Diamond, 2012).

- Prevalence in Products : Analysis of "herbal highs" in Poland found JWH 081 as a common ingredient, highlighting its widespread use in such products (Zuba & Byrska, 2012).

Isomer Differentiation

- Positional Isomer Differentiation : A study focused on differentiating positional isomers of JWH-081, an essential aspect for forensic toxicology and legal regulation (Kusano et al., 2015).

Dependence and Toxicity

- Dependence Potential : Research evaluated the potential for psychological dependence of JWH-081 among other synthetic cannabinoids (Cha et al., 2014).

- Neurotoxicity : A study investigated the neurotoxicity of JWH-081, providing insights into its effects on brain function and neuronal cell damages (Cha et al., 2015).

Receptor Interactions

- CB1 Receptor-Mediated Effects : Research has shown that JWH-081 impacts hippocampal function and memory, mediated through CB1 receptor interactions (Basavarajappa & Subbanna, 2014).

Metabolite Analysis

- Hair Analysis for Drug Consumption : JWH-081 metabolites have been detected in human hair, providing a method for assessing drug use (Kim et al., 2013).

Identification in Consumer Products

- Detection in Oral Fluid : Methods have been developed to detect JWH-081 in oral fluid, aiding in forensic analysis (Coulter, Garnier & Moore, 2011).

Historical Context

- Development and Misuse : JWH-081 was initially developed for scientific research but later found misuse in recreational drugs marketed as Spice or K2 (Wang, 2010).

Mecanismo De Acción

Target of Action

CHM-081, also known as JWH 081-N-(cyclohexylmethyl) analog or 77TK99424J, is a synthetic cannabinoid . It shows a high affinity for the central cannabinoid (CB 1) receptor with a K_i value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB 2) receptor with a K_i value of 12.4 nM . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, CHM-081 acts as an agonist at both the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CHM-081 binds to the CB1 and CB2 receptors, mimicking the effects of naturally occurring cannabinoids .

Biochemical Pathways

It is known that the activation of these receptors can influence the release of various neurotransmitters in the brain, potentially affecting mood, pain perception, appetite, and other physiological processes .

Result of Action

The molecular and cellular effects of CHM-081’s action largely depend on the specific physiological context in which the CB1 and CB2 receptors are activated. Given its high affinity for the CB1 receptor, CHM-081 may have significant effects on neurological processes, potentially influencing mood, pain perception, and other brain functions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(cyclohexylmethyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMENRXZOUBANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017576 | |

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

CAS RN |

1373876-34-6 | |

| Record name | CHM-081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHM-081 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TK99424J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)